

A Deep Dive into the BMT CTN 1102 Trial: Patient Population and Methodologies

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This technical guide provides an in-depth analysis of the patient population characteristics and experimental protocols of the Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study. The document is intended for researchers, scientists, and drug development professionals interested in the nuances of this pivotal trial in the management of myelodysplastic syndromes (MDS).

Patient Population Characteristics

The BMT CTN 1102 trial was a multi-center, prospective biologic assignment trial for patients aged 50-75 with higher-risk de novo MDS, as defined by the International Prognostic Scoring System (IPSS) as Intermediate-2 or High risk.[1] The study enrolled 384 patients who were candidates for reduced-intensity conditioning (RIC) allogeneic hematopoietic cell transplantation (HCT).[2]

The patient cohort was divided into two arms based on the availability of a suitable donor: the "Donor" arm and the "No-Donor" arm. The characteristics of the patients at baseline were well-balanced between the two groups.

Demographics and Baseline Characteristics

The following table summarizes the key demographic and baseline characteristics of the patient population in the BMT CTN 1102 trial.



Characteristic	Donor Arm (n=260)	No-Donor Arm (n=124)	Total (N=384)
Age (years)			
Median (Range)	67 (50-75)	66 (52-75)	67 (50-75)
Sex			
Male	179 (69%)	85 (69%)	264 (69%)
Female	81 (31%)	39 (31%)	120 (31%)
Race			
White	231 (89%)	108 (87%)	339 (88%)
Black	13 (5%)	8 (6%)	21 (5%)
Other	16 (6%)	8 (6%)	24 (6%)
Ethnicity			
Non-Hispanic	246 (95%)	115 (93%)	361 (94%)
Hispanic	14 (5%)	9 (7%)	23 (6%)
Karnofsky Performance Status			
100	88 (34%)	42 (34%)	130 (34%)
90	104 (40%)	50 (40%)	154 (40%)
80	61 (23%)	29 (23%)	90 (23%)
70	7 (3%)	3 (2%)	10 (3%)

Disease Characteristics

The following table details the disease-specific characteristics of the enrolled patients.



Characteristic	Donor Arm (n=260)	No-Donor Arm (n=124)	Total (N=384)
IPSS Risk Group at Diagnosis			
Intermediate-2	172 (66%)	82 (66%)	254 (66%)
High	88 (34%)	42 (34%)	130 (34%)
WHO Classification			
RAEB-1	78 (30%)	37 (30%)	115 (30%)
RAEB-2	130 (50%)	62 (50%)	192 (50%)
RCMD	39 (15%)	19 (15%)	58 (15%)
Other	13 (5%)	6 (5%)	19 (5%)
IPSS Cytogenetic Risk Group			
Good	130 (50%)	62 (50%)	192 (50%)
Intermediate	65 (25%)	31 (25%)	96 (25%)
Poor	65 (25%)	31 (25%)	96 (25%)
Prior Hypomethylating Agent (HMA) Therapy			
Yes	130 (50%)	62 (50%)	192 (50%)
No	130 (50%)	62 (50%)	192 (50%)

Somatic Gene Mutations

A genetic analysis was performed on a subset of 309 patients. The most frequently mutated genes are presented below.[3]



Gene	Donor Arm (n=229)	No-Donor Arm (n=80)
TP53	28%	29%
ASXL1	23%	29%
SRSF2	16%	16%
DNMT3A	17%	10%

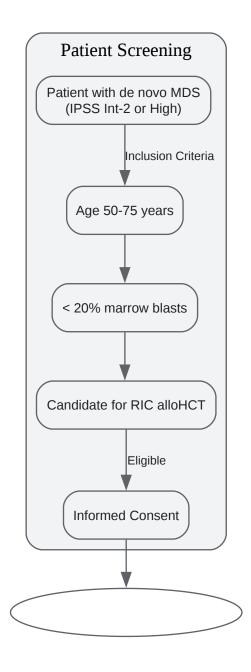
Experimental Protocols

The BMT CTN 1102 trial employed a biologic assignment design based on the availability of a suitable donor.

Patient Screening and Enrollment

Patients were eligible for the trial if they were between 50 and 75 years of age with a diagnosis of de novo MDS with an IPSS risk score of Intermediate-2 or High.[4] They needed to have less than 20% bone marrow blasts and be considered candidates for RIC allogeneic HCT. Patients who had previously received cytotoxic chemotherapy or immunomodulatory drugs for MDS were eligible.





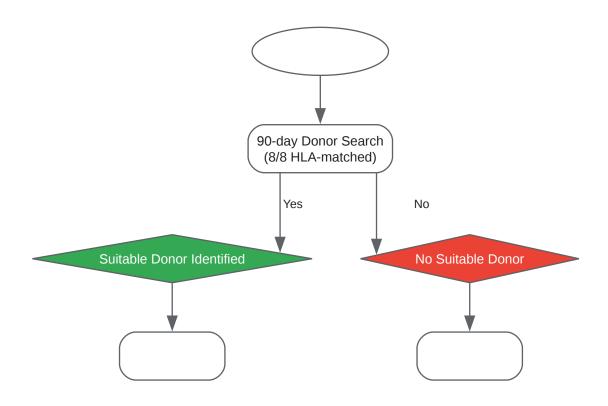
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Diagram 1: Patient Screening and Enrollment Workflow

Donor Identification and Biologic Assignment

Upon enrollment, a search for a suitable HLA-matched donor was initiated for all patients.[1] A suitable donor was defined as either an 8/8 HLA-matched related or unrelated donor.[1] The donor search was conducted for a period of 90 days. Patients for whom a suitable donor was identified within this timeframe were assigned to the "Donor" arm. Patients for whom no suitable donor was found within 90 days were assigned to the "No-Donor" arm.





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